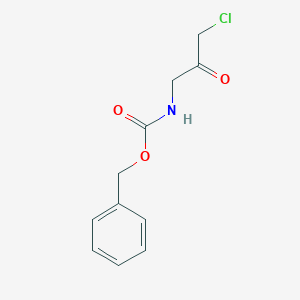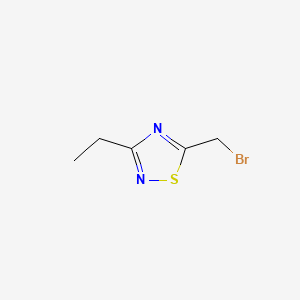![molecular formula C9H10ClF3N2 B13544754 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine CAS No. 1393532-06-3](/img/structure/B13544754.png)
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is an organic compound with the molecular formula C8H8ClF3N2 It is characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a propan-1-amine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine, such as propan-1-amine, under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The temperature is maintained between 50-100°C to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine exerts its effects involves interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. The propan-1-amine side chain allows for hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the propan-1-amine side chain, making it less versatile in biological applications.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of fungicides and other agrochemicals.
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a propan-1-amine side chain makes it particularly useful in medicinal chemistry for the development of novel therapeutic agents.
Propriétés
Numéro CAS |
1393532-06-3 |
|---|---|
Formule moléculaire |
C9H10ClF3N2 |
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-6(2-1-3-14)4-7(5-15-8)9(11,12)13/h4-5H,1-3,14H2 |
Clé InChI |
IAJRJUUPPWEPDW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CCCN)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


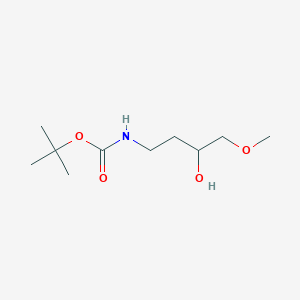
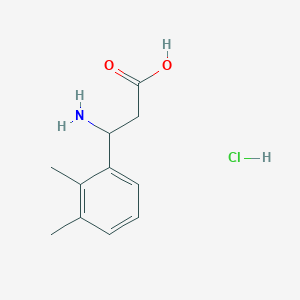

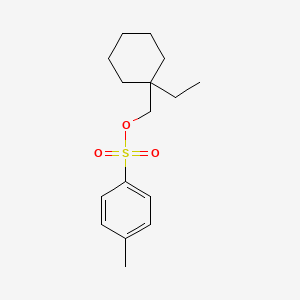
![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
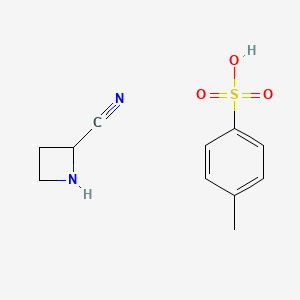
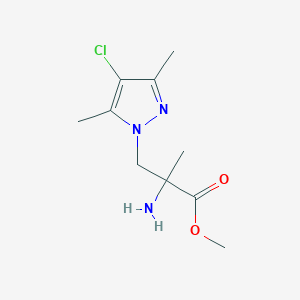

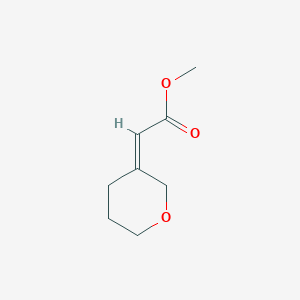
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

